依他尼酸环氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .

Molecular Structure Analysis

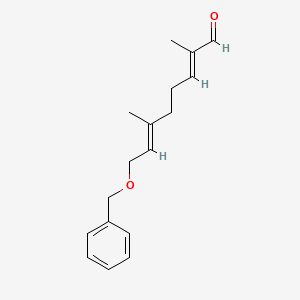

EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .

科学研究应用

Anticancer Agent

Ethacrynic Acid Epoxide has been studied for its potential as an anticancer agent . In one study, new Ethacrynic Acid derivatives containing nitrogen heterocyclic, urea, or thiourea moieties were synthesized and screened for their anti-proliferative activity against two different cancer cell lines, namely, HL60 (promyelocytic leukaemia) and HCT116 (human colon carcinoma) . The results revealed that these compounds exhibit potent anti-proliferative activity .

Design and Synthesis of New Derivatives

The design and synthesis of new Ethacrynic Acid derivatives is another area of research . These derivatives are obtained by the double modulation of the carboxylic acid moiety and the aromatic ring with the aim to increase the chemical reactivity of Michael acceptor of Ethacrynic Acid . These modifications have been found to improve the antiproliferative activities .

Inhibition of Na-K-2Cl Cotransporter

Ethacrynic Acid is known to inhibit the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and muculo dens . This property is clinically used for the treatment of edema caused by excessive body fluid .

Drug Repurposing

Given its various properties, Ethacrynic Acid is a promising candidate for drug repurposing . This involves finding new uses for an existing drug, which can be a cost-effective and time-saving approach to drug development .

作用机制

Target of Action

Ethacrynic Acid Epoxide primarily targets the symport of sodium, potassium, and chloride in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of fluid and electrolyte balance in the body .

Mode of Action

Ethacrynic Acid Epoxide inhibits the symport of sodium, potassium, and chloride. This inhibition results in the excretion of these ions, leading to increased urinary output and a reduction in extracellular fluid . This action classifies Ethacrynic Acid Epoxide as a loop or high ceiling diuretic .

Biochemical Pathways

The primary biochemical pathway affected by Ethacrynic Acid Epoxide is the ion transport pathway in the renal tubules. By inhibiting the symport of sodium, potassium, and chloride, Ethacrynic Acid Epoxide disrupts the reabsorption of these ions, leading to their excretion . This action can have downstream effects on the body’s fluid balance and blood pressure .

Pharmacokinetics

The pharmacokinetics of Ethacrynic Acid Epoxide are characterized by its action on the renal tubules. The urinary output resulting from its use is usually dose-dependent and related to the magnitude of fluid accumulation . .

Result of Action

The primary result of Ethacrynic Acid Epoxide’s action is an increase in urinary output and a reduction in extracellular fluid . This can lead to the alleviation of symptoms associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .

安全和危害

EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ethacrynic Acid Epoxide can be achieved through the epoxidation of Ethacrynic Acid.", "Starting Materials": ["Ethacrynic Acid", "Hydrogen Peroxide", "Acetic Acid", "Sodium Acetate", "Sodium Hydroxide"], "Reaction": [ "Step 1: Dissolve Ethacrynic Acid (1 equivalent) in Acetic Acid and add Sodium Acetate (2 equivalents) and Hydrogen Peroxide (3 equivalents) slowly with stirring.", "Step 2: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Step 3: Cool the reaction mixture and add Sodium Hydroxide solution to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain Ethacrynic Acid Epoxide as a yellow solid." ] } | |

CAS 编号 |

27223-10-5 |

产品名称 |

Ethacrynic Acid Epoxide |

分子式 |

CHClO |

分子量 |

319.14 |

同义词 |

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

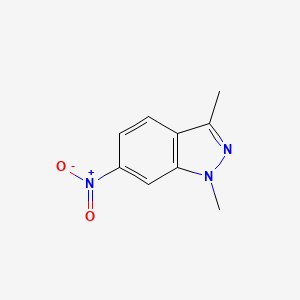

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)